pKa Comparison: 2,4,6-Collidine Exhibits Significantly Higher Basicity Than 2,6-Lutidine and Pyridine
2,4,6-Trimethylpyridine (2,4,6-collidine) exhibits a pKa of 7.65 ± 0.05, which is markedly higher than that of 2,6-lutidine (6.60 ± 0.02) and pyridine (5.17 ± 0.07), as determined by pH titration [1]. This 1.05 pKa unit increase relative to 2,6-lutidine represents an approximately 11-fold increase in basicity, a critical parameter for selecting a hindered base in acid-sensitive reactions.
| Evidence Dimension | Basicity (pKa at 25°C) |
|---|---|
| Target Compound Data | 7.65 ± 0.05 |
| Comparator Or Baseline | 2,6-lutidine: 6.60 ± 0.02; pyridine: 5.17 ± 0.07 |
| Quantified Difference | +1.05 vs. 2,6-lutidine; +2.48 vs. pyridine |
| Conditions | pH titration curves; values reported as mean ± SD [1] |
Why This Matters
The higher pKa allows for effective proton scavenging in reactions sensitive to strongly basic conditions, while the steric hindrance prevents unwanted nucleophilic catalysis—a combination not achieved by less hindered or less basic alternatives.
- [1] PMC Article PMC4360734. Table 1: T1 relaxation time, signal enhancement, pKa, and chemical shift changes of HP 15N-pyridine, 15N-2,6-lutidine, 15N-2-picoline 15N-2,4,6-collidine, and 15N-nicotinamide. View Source
